CB2R-IN-3
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Overview
Description
CB2R-IN-3 is a selective antagonist of the cannabinoid type 2 receptor (CB2R). It has a high affinity for human CB2R and specific selectivity over the cannabinoid type 1 receptor (CB1R) . This compound is often used in scientific research to study the role of CB2R in various physiological and pathological processes.
Chemical Reactions Analysis
CB2R-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
CB2R-IN-3 has a wide range of scientific research applications, including:
Mechanism of Action
CB2R-IN-3 exerts its effects by selectively binding to and inhibiting the activity of CB2R. This inhibition leads to the modulation of various signaling pathways, including the down-regulation of pro-inflammatory cytokines and the up-regulation of anti-inflammatory cytokines . The molecular targets of this compound include G-protein-coupled receptors and associated signaling molecules involved in inflammation and immune responses .
Comparison with Similar Compounds
CB2R-IN-3 is unique in its high selectivity for CB2R over CB1R, which minimizes the psychoactive effects associated with CB1R activation. Similar compounds include:
JWH133: A CB2R-selective agonist with anti-inflammatory and anti-cancer properties.
AM1241: Another CB2R-selective agonist known for its analgesic and anti-inflammatory effects.
These compounds share similar therapeutic potential but differ in their specific mechanisms of action and selectivity profiles.
Properties
Molecular Formula |
C27H42N2O |
---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
N-(1-adamantyl)-5-pentyl-2-(pentylamino)benzamide |
InChI |
InChI=1S/C27H42N2O/c1-3-5-7-9-20-10-11-25(28-12-8-6-4-2)24(16-20)26(30)29-27-17-21-13-22(18-27)15-23(14-21)19-27/h10-11,16,21-23,28H,3-9,12-15,17-19H2,1-2H3,(H,29,30) |
InChI Key |
IWSAHCNAMZYEBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)NCCCCC)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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